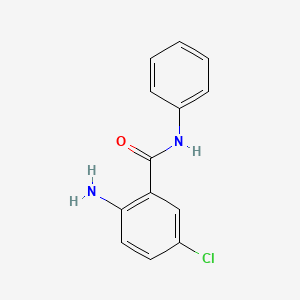

2-amino-5-chloro-N-phenylbenzamide

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-amino-5-chloro-N-phenylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11ClN2O/c14-9-6-7-12(15)11(8-9)13(17)16-10-4-2-1-3-5-10/h1-8H,15H2,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVKLEKQYSCBIDA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC(=O)C2=C(C=CC(=C2)Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30166668 | |

| Record name | Benzanilide, 2-amino-5-chloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30166668 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15949-49-2 | |

| Record name | Benzanilide, 2-amino-5-chloro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015949492 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzanilide, 2-amino-5-chloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30166668 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations

Established Synthetic Routes for 2-amino-5-chloro-N-phenylbenzamide

The preparation of this compound can be achieved through several established multi-step synthetic sequences. These routes often begin with readily available precursors and involve key chemical transformations to introduce the necessary functional groups.

Multi-step Synthesis Approaches from Precursors

A common strategy for the synthesis of this compound involves the initial preparation of a substituted benzoic acid, followed by amidation. One documented approach starts with 2-amino-3-methylbenzoic acid. sioc-journal.cn This precursor undergoes a series of reactions, often in a one-pot manner to improve efficiency, to yield the final product. The process typically involves the formation of an intermediate, such as 8-methyl-2H-3,1-benzoxazine-2,4(1H)-dione, which is then subjected to aminolysis with aqueous methylamine (B109427) to form 2-amino-N,3-dimethylbenzamide. sioc-journal.cn Subsequent halogenation of this intermediate with a suitable chlorinating agent, like N-chlorosuccinimide (NCS), introduces the chlorine atom at the desired position on the aromatic ring. sioc-journal.cn

Another versatile precursor is 2-amino-5-chlorobenzophenone (B30270). sciencemadness.org This compound can be reacted with chloroacetyl chloride to produce 2-(chloroacetamido)-5-chlorobenzophenone. sciencemadness.org This intermediate then serves as a platform for introducing the N-phenyl group through reaction with aniline (B41778) or its derivatives. sciencemadness.orgresearchgate.net

A two-step synthesis has also been reported starting from anthranilate. google.com The first step involves the chlorination of the anthranilate starting material using sodium hypochlorite (B82951) solution and glacial acetic acid. google.com The resulting 2-amino-5-chlorobenzoic acid methyl ester is then reacted with ammonia (B1221849) water under heat and pressure to yield 2-amino-5-chlorobenzamide. google.com

| Starting Material | Key Intermediates | Reagents | Reported Yield |

| 2-amino-3-methylbenzoic acid | 8-methyl-2H-3,1-benzoxazine-2,4(1H)-dione, 2-amino-N,3-dimethylbenzamide | Bis(trichloromethyl) carbonate, Aqueous methylamine, N-chlorosuccinimide (NCS) | 87-94% (overall) sioc-journal.cn |

| 2-amino-5-chlorobenzophenone | 2-(chloroacetamido)-5-chlorobenzophenone | Chloroacetyl chloride, Aniline derivatives | Better yield with microwave methods sciencemadness.orgresearchgate.net |

| Anthranilate | 2-amino-5-chlorobenzoic acid methyl ester | Sodium hypochlorite, Glacial acetic acid, Ammonia water | >85% google.com |

Optimization of Amide Bond Formation Strategies

The formation of the amide bond between the carboxylic acid (or its activated derivative) and aniline is a critical step in the synthesis of this compound and its analogues. Various coupling agents and reaction conditions have been explored to optimize this transformation, aiming for high yields and purity.

Conventional methods often involve the conversion of the carboxylic acid to a more reactive species, such as an acyl chloride, which then readily reacts with the amine. For instance, the reaction of 2-amino-5-chlorobenzoic acid with aniline can be facilitated by dehydrating agents like phosphorus trichloride (B1173362) or thionyl chloride.

More modern and milder methods for amide bond formation are also employed. The use of coupling agents like N,N'-diisopropylcarbodiimide (DIC) in the presence of an additive such as 1-hydroxybenzotriazole (B26582) (HOBt) has been shown to be effective. google.com This approach facilitates the reaction between a carboxylic acid and an amine under milder conditions, often leading to higher yields and fewer side products. google.com The synthesis of 2-amino-5-chloro-N,3-dimethylbenzamide, for example, utilizes this strategy to achieve a high yield of 92% or more. google.com

Derivatization Strategies and Analog Synthesis

The core structure of this compound provides a versatile template for the synthesis of a wide array of derivatives. By systematically modifying the benzamide (B126) core, researchers can explore the structure-activity relationships of these compounds.

Systematic Modifications of the Benzamide Core

Systematic modifications of the this compound scaffold have been extensively explored to generate libraries of analogues. researchgate.net These modifications often involve introducing various substituents at different positions on both the benzoyl and the N-phenyl rings.

For example, a series of 2-amino-N-phenylbenzamides have been synthesized with different substituents on the N-phenyl ring, including chloro, bromo, fluoro, methyl, isopropyl, butyl, and methoxy (B1213986) groups at the para, meta, or di-substituted positions. researchgate.net Similarly, the chlorine atom at the 5-position of the benzoyl ring can be replaced with other halogens or kept as is, while the N-phenyl ring is varied. researchgate.net

Another derivatization strategy involves the reaction of the amino group. For instance, the amino group of this compound can be acylated with agents like acetyl chloride to produce 2-acetamido-5-chloro-N-phenylbenzamide.

The synthesis of N-(2-amino-5-chlorobenzoyl)benzamidoxime derivatives represents another class of modifications, where the N-phenylamide is replaced with a benzamidoxime (B57231) moiety. nih.gov These analogues have been synthesized with various chloride substitutions on the benzamidoxime part. nih.gov

| Modification Site | Example Substituents |

| N-phenyl ring | H, 4-Cl, 4-Br, 4-F, 4-CH3, 4-isoC3H7, 4-C4H9, 4-OCH3, 3-Cl, 3-F, 3,4-Cl2, 3,4-(CH3)2 researchgate.net |

| Benzoyl ring (position 5) | Cl, H researchgate.net |

| Amino group | Acylation (e.g., with acetyl chloride) |

| Amide group | Replacement with benzamidoxime moiety nih.gov |

Influence of Substituents on Synthetic Yield and Reaction Pathways

The nature and position of substituents on the aromatic rings of the precursors can significantly impact the synthetic yield and the course of the reaction. Electron-donating or electron-withdrawing groups can alter the reactivity of the starting materials and intermediates, influencing the efficiency of key steps like amide bond formation and electrophilic substitution.

In the synthesis of 2-amino-N-phenylbenzamide derivatives, the yield of the final products was found to vary depending on the substituents on the N-phenyl ring. researchgate.net For instance, in the synthesis of this compound analogues, yields ranged from as low as 15% for a 4-bromo substituted N-phenyl ring to higher yields for other substituents. researchgate.net This suggests that the electronic and steric properties of the substituents on the aniline precursor play a crucial role in the amidation reaction.

The synthesis of 2-amino-5-chloro-N,3-dimethylbenzamide highlights the strategic use of protecting groups and specific reaction conditions to direct the outcome. google.com The process involves a multi-step sequence where a shielding reagent is used to block a specific position, allowing for selective substitution at another site. google.com The subsequent removal of the shielding group and further functionalization demonstrate how careful control of the reaction pathway is necessary to achieve the desired product in high yield. google.com

Furthermore, in the synthesis of 2-amino-5-chlorobenzophenone derivatives, the choice of reaction conditions, such as conventional heating versus microwave irradiation, was shown to have a significant effect on the yield, with microwave methods proving to be more efficient. researchgate.net

Advanced Synthetic Techniques for Novel Analogues (e.g., Multicomponent Reactions)

To access novel and structurally diverse analogues of this compound, advanced synthetic strategies such as multicomponent reactions (MCRs) are being increasingly employed. MCRs offer a powerful and efficient approach to building molecular complexity in a single step from three or more starting materials, often leading to the rapid generation of compound libraries.

While specific examples of multicomponent reactions directly yielding this compound are not prevalent in the provided context, the principles of MCRs are highly applicable to the synthesis of its complex analogues. For instance, the Povarov reaction, a three-component reaction between an aniline, an aldehyde, and an alkene or alkyne, is a well-established method for synthesizing tetrahydroquinolines. nih.gov By analogy, a similar strategy could be envisioned where a suitably substituted aniline, an aldehyde, and a dienophile could be used to construct complex heterocyclic systems appended to the core benzamide structure.

The Groebke-Blackburn-Bienaymé (GBB) reaction is another powerful MCR that combines an amine, an aldehyde, and an isocyanide to form fused imidazole (B134444) derivatives. nih.gov This reaction could potentially be adapted to use a derivative of this compound as the amine component, leading to the synthesis of novel, highly substituted heterocyclic scaffolds.

The utility of MCRs lies in their ability to generate a wide range of products by simply varying the starting components. This combinatorial approach is particularly valuable for creating libraries of analogues for screening purposes in drug discovery and materials science.

Structure Activity Relationship Sar Studies

Correlations Between Structural Features and Biological Efficacy

The biological activity of the 2-amino-5-chloro-N-phenylbenzamide scaffold is intricately linked to the specific arrangement and nature of its constituent parts. The core structure consists of a 2-aminobenzamide (B116534) moiety connected to a phenyl ring, with a critical chlorine atom at position 5. The amino group, chloro substituent, and the N-phenyl group all play significant roles in the molecule's interactions with biological targets. ontosight.ai

The presence of a chlorine atom at position 5 of the benzamide (B126) ring is a significant determinant of the biological activity of this class of compounds. Research has demonstrated that the introduction of this chloro substituent can substantially enhance the antimycobacterial properties of 2-amino-N-phenylbenzamides. researchgate.net A comparative analysis of 2-amino-N-phenylbenzamides with and without the 5-chloro group revealed that most 5-chloro derivatives were more active against atypical mycobacterial strains than the common antitubercular drug isoniazid (B1672263) (INH). researchgate.net The most active compound in one such study was 2-amino-5-chloro-N-(4-sec-butylphenyl)benzamide. researchgate.net

The N-phenyl moiety of the benzamide structure offers a critical region for modification to fine-tune biological activity. The nature and position of substituents on this phenyl ring can dramatically affect the compound's potency.

In a study on 2-amino-N-phenylbenzamides and their cyclized counterparts, 3-phenyl-1,2,3-benzotriazin-4(3H)-ones, various substituents were placed on the N-phenyl ring to probe their effect on antimycobacterial activity. The substituents explored included halogens (Cl, Br, F), alkyl groups (methyl, isopropyl, butyl), and methoxy (B1213986) groups at different positions. researchgate.net The results indicated that potency was sensitive to these changes, with the 4-sec-butylphenyl derivative showing the highest activity. researchgate.net

Another study focusing on N-(4-amino-2-chlorophenyl)-5-chloro-2-hydroxybenzamide analogues as human adenovirus (HAdV) inhibitors also underscores the importance of the N-phenyl ring. nih.gov Modifications on this part of the molecule led to compounds with significantly improved activity and reduced cytotoxicity compared to the lead compound, niclosamide. nih.gov For example, compound 15 in this study showed an improved anti-HAdV IC₅₀ of 0.27 µM. nih.gov

The following table summarizes the antimycobacterial activity (Minimum Inhibitory Concentration - MIC) of various substituted 2-amino-5-chloro-N-phenylbenzamides against Mycobacterium kansasii. researchgate.net

| Compound | R (Substituent on N-Phenyl Ring) | MIC (µg/mL) |

| 1l | H | >250 |

| 1m | 4-Cl | 62.5 |

| 1n | 4-Br | 62.5 |

| 1o | 4-F | 125 |

| 1p | 4-CH₃ | 62.5 |

| 1q | 4-isoC₃H₇ | 31.25 |

| 1r | 4-sec-C₄H₉ | 15.6 |

| 1s | 3-Cl | 62.5 |

| 1t | 3,4-Cl₂ | 62.5 |

Data sourced from Kubicova et al., 2000. researchgate.net

Systematic variation of functional groups beyond the N-phenyl ring and the 5-chloro substituent provides further insights into the SAR of this chemical class. Functional groups contribute to the molecule's electronic properties, solubility, and steric profile, all of which can affect drug action. ashp.org

The amino group at the 2-position is a key feature, capable of forming hydrogen bonds with biological targets. Its presence is integral to the benzamide scaffold's activity profile. ontosight.ai

Studies on related benzamide structures reveal the impact of other modifications. For instance, in a series of N-phenyl aromatic amide derivatives designed as xanthine (B1682287) oxidase inhibitors, extensive SAR exploration identified an imidazole-carboxamide derivative as a highly potent inhibitor. nih.gov In another example, research on 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(alkyl/aryl)-4-nitrobenzamide derivatives showed that adding both an electron-donating methyl group and an electron-withdrawing nitro group to the N-phenyl ring significantly enhanced inhibitory activity against α-glucosidase and α-amylase. nih.gov

Furthermore, the conversion of 2-amino-N-phenylbenzamides into their cyclized 3-phenyl-1,2,3-benzotriazin-4(3H)-one analogs generally resulted in a decrease or complete loss of antimycobacterial and antifungal activity, indicating that the core 2-aminobenzamide structure is preferred for these specific biological effects. researchgate.net

The table below shows the effect of various substituents on the cytotoxic activity of 2-amino-1,4-naphthoquinone-benzamide derivatives against the MDA-MB-231 breast cancer cell line. While not the exact same core structure, it illustrates the profound impact of N-substituent variation on biological activity in a related benzamide series. nih.gov

| Compound | N-Substituent on Benzamide | IC₅₀ (µM) |

| 5e | Phenyl | 0.4 |

| 5f | 4-Methylphenyl | 1.8 |

| 5g | 4-Methoxyphenyl | 1.3 |

| 5h | 4-Chlorophenyl | 1.1 |

| 5i | 4-Fluorophenyl | 2.0 |

| 5j | 4-Nitrophenyl | 1.5 |

| 5k | 3-Chlorophenyl | 1.0 |

| 5l | 3-Nitrophenyl | 0.4 |

| Cisplatin | (Positive Control) | 31.5 |

Data sourced from Mohammad-Sadegh et al., 2024. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Methodologies

Quantitative Structure-Activity Relationship (QSAR) studies are computational methods used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. unair.ac.idnih.gov These in silico techniques are pivotal in modern drug discovery for predicting the activity of novel compounds and optimizing lead structures. jppres.com

For benzamide derivatives, various QSAR models have been developed to understand their therapeutic potential, such as for treating diabetes or cancer. unair.ac.idnih.gov A typical 3D-QSAR study on benzamide derivatives as glucokinase activators involved generating a pharmacophore hypothesis to identify essential chemical features for activity. nih.gov The resulting statistical models showed high correlation coefficients (R² > 0.98) and predictive power (Q² > 0.71), validating their use for designing new, potent activators. nih.gov

Similarly, a QSAR study on benzylidene hydrazine (B178648) benzamide derivatives as anticancer agents identified the best equation to predict activity against a human lung cancer cell line, achieving a high correlation (r = 0.921). unair.ac.idjppres.com Such models can serve as valuable tools to guide the synthesis of new chemical structures with enhanced potency, thereby reducing the need for extensive trial-and-error experimentation. unair.ac.idjppres.com These studies often employ various molecular descriptors (e.g., Log S, MR) to quantify physicochemical properties and correlate them with biological endpoints like IC₅₀ values. unair.ac.idjppres.com The development of validated QSAR models for classes of compounds like benzamides is a key step in rational drug design. tandfonline.comnih.gov

Biological Activity Profiles: in Vitro Investigations

Antimicrobial Activities

Derivatives of 2-amino-5-chloro-N-phenylbenzamide have demonstrated notable activity against various microbial pathogens, including bacteria and fungi.

While specific data on the antibacterial activity of this compound is limited, broader studies on related benzamide (B126) derivatives indicate a potential for antibacterial effects. For instance, a series of N-phenylbenzamides have been shown to inhibit the growth of both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria. The mechanism of action for this class of compounds is thought to involve the inhibition of essential bacterial enzymes. Further research is necessary to quantify the specific minimum inhibitory concentrations (MICs) of this compound against a wide panel of bacterial strains.

The antifungal potential of benzamide derivatives has been an area of interest. Studies on N-phenylbenzamides have demonstrated their ability to inhibit the growth of pathogenic fungi such as Candida albicans. The structural features of these compounds are believed to contribute to their antifungal action, though the precise mechanisms are still under investigation. Specific efficacy data, including MIC values for this compound against various fungal species, remains to be fully elucidated.

Information regarding the direct antimycobacterial potency of this compound is not extensively available in the current scientific literature. However, the broader class of salicylanilides, which share structural similarities with benzamides, have historically been recognized for their antimycobacterial properties. This suggests a potential avenue for future investigation into the activity of this compound against Mycobacterium species.

Anticancer and Antiproliferative Activities

The evaluation of this compound derivatives has revealed significant potential in the realm of oncology, with demonstrated activity against various cancer cell lines and insights into the underlying mechanisms of cell death.

Derivatives of this compound have been synthesized and evaluated for their antiproliferative effects across a range of human cancer cell lines. Notably, N-(2-amino-5-chlorobenzoyl)benzamidoxime derivatives have shown dose-dependent inhibition of cell viability in human leukemia cell lines, including Jurkat (T-cell lymphoma) and HL-60RG. These compounds demonstrated a more pronounced effect on HL-60RG cells.

Another related compound, 2-chloro-N-(phenazin-2-yl)benzamide, exhibited potent anticancer activity against K562 (human chronic myelogenous leukemia) and HepG2 (human hepatocellular carcinoma) cancer cells, with efficacy comparable to the established anticancer drug cisplatin. Importantly, this compound showed minimal effect on non-cancerous 293T cells, suggesting a degree of selectivity for cancer cells.

The following table summarizes the reported in vitro anticancer activity of a related benzamide derivative.

| Compound | Cancer Cell Line | Activity | Reference |

| 2-chloro-N-(phenazin-2-yl)benzamide | K562 (Human chronic myelogenous leukemia) | Potent anticancer effect, comparable to cisplatin | |

| 2-chloro-N-(phenazin-2-yl)benzamide | HepG2 (Human hepatocellular carcinoma) | Potent anticancer effect, comparable to cisplatin | |

| N-(2-amino-5-chlorobenzoyl)benzamidoxime derivatives | Jurkat (T-cell lymphoma) | Dose-dependent inhibition of cell viability | |

| N-(2-amino-5-chlorobenzoyl)benzamidoxime derivatives | HL-60RG (Human leukemia) | Dose-dependent inhibition of cell viability |

Investigations into the mechanisms of action have revealed that derivatives of this compound can induce apoptosis, or programmed cell death, in cancer cells. The apoptotic effect of N-(2-amino-5-chlorobenzoyl)benzamidoxime derivatives in leukemia cells is concentration-dependent; at lower concentrations (below the IC50), they cause a transient delay in the cell cycle, while at higher concentrations (above the IC50), they lead to cell death.

Studies on structurally related 2-hydroxy-N-(arylalkyl)benzamides have provided further insight into the apoptotic pathways. One of the most potent compounds in this class was found to induce apoptosis in the G361 melanoma cell line in a dose-dependent manner. This was confirmed by an increase in apoptotic markers, such as the activation of caspases and the cleavage of poly-(ADP-ribose)polymerase (PARP). The induction of apoptosis by benzamide derivatives often involves the modulation of the Bcl-2 family of proteins, which are key regulators of the apoptotic process.

Enzyme and Receptor Modulation

The ability of this compound derivatives to interact with and modulate the function of critical biological enzymes and receptors has been a significant area of research. These interactions underpin their potential therapeutic applications.

Enzyme Inhibition Profiles (e.g., Factor Xa, Monoamine Oxidases, Cholinesterases, Proteases)

The N-phenylbenzamide core is a versatile platform for designing enzyme inhibitors.

Factor Xa (FXa): As a critical enzyme in the blood coagulation cascade, Factor Xa is a prime target for anticoagulant drugs. nih.govnih.gov Research has focused on designing novel anthranilamide-based and other benzamide derivatives as FXa inhibitors. nih.govnih.gov For instance, certain 2-amino-N-(4-chlorophenyl)-5-methylbenzamide derivatives have been synthesized as part of the development of new FXa inhibitors. nih.gov One study identified a series of novel anthranilamide-based FXa inhibitors, with the most promising compound exhibiting an IC₅₀ value of 23.0 nM. nih.gov While these are not exact matches to this compound, they demonstrate the potential of the broader benzamide and anthranilamide class in targeting this enzyme.

Monoamine Oxidases (MAOs): Monoamine oxidase inhibitors are used to treat depression and other neurological disorders. spandidos-publications.comgoogle.com Moclobemide, a monoamine oxidase inhibitor, is chemically identified as 4-chloro-N-(2-morpholinoethyl)benzamide, sharing the chlorinated benzamide feature. spandidos-publications.com Further research has explored various substituted benzamides for their affinity to trace amine-associated receptors, which are linked to the function of monoamine systems, indicating a potential role in treating conditions like depression and Parkinson's disease. google.com

Cholinesterases: The inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) is a key strategy in managing Alzheimer's disease. nih.govresearchgate.net Studies on halogenated 2-hydroxy-N-phenylbenzamides (salicylanilides) have shown moderate inhibition of AChE, with IC₅₀ values ranging from 33.1 to 85.8 µM. researchgate.net Phosphorus-based esters of these compounds significantly improved activity against BuChE, with one derivative, 5-chloro-2-{[4-(trifluoromethyl)phenyl]carbamoyl}phenyl diethyl phosphite, showing a potent IC₅₀ of 2.4 µM. researchgate.net Another study on new benzamide derivatives identified N,N′-(1,4-phenylene)bis(3-methoxybenzamide) as a highly active agent against AChE with an IC₅₀ of 0.056 µM, comparable to the drug donepezil. nih.gov

Proteases: Beyond Factor Xa, the general inhibition of proteases is a broad area of drug discovery. Factor Xa itself is a trypsin-like serine protease, and its inhibition highlights the potential for this class of compounds to target other related enzymes. nih.gov

Receptor Antagonism and Agonism (e.g., Peroxisome Proliferator-Activated Receptors, ABL1 Kinase)

Peroxisome Proliferator-Activated Receptors (PPARs): A close structural analog, 2-chloro-5-nitro-N-phenylbenzamide (GW9662), is widely used as a PPARγ antagonist in research. However, studies have revealed that it can have off-target effects, highlighting the complexity of receptor interaction.

ABL1 Kinase: The ABL1 kinase is a crucial target in the treatment of chronic myeloid leukemia (CML). nih.govnih.gov The structural similarity of N-phenylbenzamide derivatives to the clinically used ABL1 kinase inhibitor nilotinib (B1678881) has prompted investigations into their anticancer potential. nih.gov One study synthesized a series of imidazole-based N-phenylbenzamide derivatives and found that they exhibited good cytotoxic activity against cancer cell lines, with IC₅₀ values between 7.5 and 11.1 μM. nih.gov Computational docking and molecular dynamic simulations revealed that the active derivatives formed stable complexes with the ABL1 kinase protein, suggesting a strong binding affinity. nih.gov Ponatinib, another potent BCR-ABL inhibitor, also features a complex benzamide structure, underscoring the importance of this chemical moiety in designing kinase inhibitors. nih.govmdpi.com

Antiprotozoal and Antiparasitic Activities

Derivatives of the N-phenylbenzamide scaffold have demonstrated significant activity against a range of parasites, offering promising leads for new therapeutic agents.

Activity Against Kinetoplastid Parasites (e.g., Trypanosoma brucei)

Human African Trypanosomiasis (HAT), caused by Trypanosoma brucei, is a severe parasitic disease. Phenotypic screening identified diimidazoline N-phenylbenzamides as having potent antitrypanosomal activity. acs.org Specifically, a gem-dimethyl diimidazoline derivative showed high selectivity and an IC₅₀ value of 26 nM against cultured Trypanosoma brucei rhodesiense. acs.org Research indicated that having two 2-imidazoline heterocycles on the N-phenylbenzamide core was essential for high activity. acs.org

Activity Against Schistosoma mansoni

Schistosomiasis, caused by Schistosoma mansoni, is a debilitating disease that relies on a single drug, praziquantel, for treatment. The N-phenylbenzamide compound MMV687807, from the Medicines for Malaria Venture (MMV) Pathogen Box, was identified as being active against S. mansoni. This led to the synthesis and evaluation of 25 derivatives to establish a structure-activity relationship (SAR). Two compounds, 9 and 11 , were identified as fast-acting schistosomicidal agents that severely compromised the integrity of adult worms within one hour.

**Table 1: Activity of N-phenylbenzamide Analogs Against *S. mansoni***

| Compound | Description | EC₅₀ (nM) | Selectivity Index (vs. HEK 293) |

|---|---|---|---|

| 9 | N-(3,4-dichlorophenyl)-4-(trifluoromethyl)benzamide | 80 | 123 |

| 11 | N-(3,5-bis(trifluoromethyl)phenyl)-4-(trifluoromethyl)benzamide | - | - |

Data sourced from a study on N-phenylbenzamide analogs against Schistosoma mansoni.

Compound 9 was particularly potent, with an EC₅₀ in the nanomolar range and a high selectivity index, making N-phenylbenzamides a promising class for further antischistosomal drug investigation.

Antiplasmodial Activity

The search for new drugs to combat malaria, caused by Plasmodium falciparum, is a global health priority. A diimidazoline N-phenylbenzamide derivative was found to have potent antiplasmodial activity, with an IC₅₀ value of 1.9 nM against the NF54 strain of P. falciparum. acs.org Further studies on 2-phenoxybenzamides, also inspired by a hit from the MMV Malaria Box, have yielded derivatives with significant antiplasmodial activity. researchgate.netnih.gov One such derivative, tert-butyl-4-{4-[2-(4-fluorophenoxy)-3-(trifluoromethyl)benzamido]phenyl}piperazine-1-carboxylate, showed high potency (PfNF54 IC₅₀ = 0.2690 µM) and excellent selectivity (Selectivity Index = 460). researchgate.net These findings highlight that the benzamide scaffold is a valuable starting point for developing novel antimalarial agents. acs.orgresearchgate.net

Molecular Mechanisms of Action

Target Identification and Elucidation of Binding Modes

The therapeutic and biological potential of 2-amino-5-chloro-N-phenylbenzamide is rooted in its ability to bind to and modulate the activity of specific cellular targets. Extensive research has been dedicated to identifying these targets and understanding the intricacies of their interactions.

The primary and most well-characterized enzymatic target of this compound is the Farnesoid X Receptor (FXR), a nuclear receptor that plays a pivotal role in bile acid, lipid, and glucose homeostasis. This compound acts as a potent and selective agonist of FXR. Upon binding, it induces a conformational change in the receptor, leading to the recruitment of coactivator proteins. This complex then binds to specific DNA sequences known as FXR response elements (FXREs) in the promoter regions of target genes, thereby modulating their transcription.

The activation of FXR by this compound initiates a downstream cascade of gene regulation. For instance, it enhances the expression of the small heterodimer partner (SHP), which in turn represses the activity of multiple other transcription factors. This indirect mechanism contributes to the compound's broader effects on metabolism. One significant consequence of this pathway is the repression of CYP3A4, a major drug-metabolizing enzyme. Treatment with this compound leads to a significant decrease in CYP3A4 mRNA expression and activity in human hepatocytes, a process mediated by the upregulation of SHP. mdpi.comnih.gov

Furthermore, the activation of FXR by this benzamide (B126) derivative has been shown to influence the expression of genes involved in glucose metabolism, such as phosphoenolpyruvate carboxykinase (PEPCK) and glucose-6-phosphatase (G6Pase). nih.govnih.gov While it induces PEPCK expression, it represses G6Pase mRNA levels. nih.govnih.gov

It is important to note that while this compound is a potent FXR agonist, some of its biological effects may be independent of this receptor, suggesting the existence of other molecular targets.

Beyond its well-established role as an FXR agonist, this compound has been found to interact with other receptor systems, leading to the modulation of various cellular signaling pathways.

G Protein-Coupled Receptors (GPCRs): Studies have revealed that this compound can interact with multiple G protein-coupled receptors, particularly histamine receptors. It has been shown to robustly activate H1 and H4 histamine receptors while inhibiting H2 histamine receptor signaling. semanticscholar.orgresearchgate.net These interactions can trigger downstream signaling cascades, including the activation of Gαi/o and Gq/11 G proteins. semanticscholar.orgresearchgate.net This can lead to the activation of the Phosphoinositide Phospholipase C (PI-PLC) pathway, resulting in an increase in intracellular calcium levels. semanticscholar.org

Estrogen Receptor-Related Receptors (ERRs): this compound has also been identified as an agonist for estrogen receptor-related receptors, specifically ERRα. nih.gov This interaction is independent of FXR and leads to the induction of peroxisome proliferator-activated receptor γ coactivator-1α (PGC-1α) expression. nih.gov The activation of ERRα by this compound can enhance mitochondrial mass and the expression of genes involved in mitochondrial function. nih.gov

The activation of these alternative receptors and their associated pathways, such as the cAMP and nuclear factor for activated T-cell (NFAT) response elements, highlights the compound's complex pharmacology and suggests that its biological effects are not solely attributable to FXR activation. semanticscholar.orgresearchgate.net

Interactive Data Table: Receptor Interactions and Cellular Pathway Perturbations

| Target Receptor | Effect of this compound | Associated Cellular Pathways | Key Downstream Effects |

| Farnesoid X Receptor (FXR) | Agonist | SHP induction | Repression of CYP3A4, modulation of glucose metabolism genes |

| H1 Histamine Receptor | Activation | Gq/11 activation, PI-PLC pathway | Increased intracellular calcium |

| H4 Histamine Receptor | Activation | Gαi/o activation | Down-regulation of forskolin-stimulated cAMP |

| H2 Histamine Receptor | Inhibition | - | - |

| Estrogen Receptor-Related Receptor α (ERRα) | Agonist | PGC-1α induction | Enhanced mitochondrial biogenesis and function |

The interaction of this compound with nucleic acids appears to be indirect, primarily mediated through its effects on DNA-binding proteins like FXR. There is no direct evidence to suggest that the compound itself binds to the DNA minor groove. Instead, its influence on gene expression is a consequence of the activation of transcription factors.

Upon activation by this compound, FXR binds to specific DNA sequences, leading to significant alterations in chromatin architecture. Studies have shown that treatment with this compound dramatically increases global chromatin interactions. This includes the formation of chromatin loops, which bring distant regulatory elements, such as enhancers, into close proximity with gene promoters, thereby modulating gene transcription. This dynamic remodeling of the chromatin landscape is a key mechanism through which the compound regulates its target genes.

Regarding interactions with other proteins, the recruitment of coactivator proteins to the ligand-activated FXR is a critical step in its mechanism of action. Furthermore, the induced expression of SHP leads to its interaction with and repression of other nuclear receptors, creating a complex network of protein-protein interactions that mediate the compound's biological effects. Specific investigations into the displacement of High Mobility Group (HMG)-box proteins by this compound have not been extensively reported in the available scientific literature.

The antiviral potential of this compound has been explored, particularly in the context of alphaviruses like the Venezuelan Equine Encephalitis Virus (VEEV). The replication of these viruses is dependent on the formation of a replication complex composed of viral non-structural proteins (nsPs) and co-opted host factors.

While direct binding of this compound to VEEV non-structural proteins has not been explicitly demonstrated, its mechanism of action is likely intertwined with the host factors that these viral proteins hijack. Notably, some alphaviruses, such as the Eastern Equine Encephalitis Virus (EEEV), are known to interact with members of the FXR protein family to facilitate their propagation. researchgate.net Given that this compound is a potent FXR agonist, it is plausible that its antiviral effects are mediated through the modulation of these host-virus interactions. By altering the activity or availability of host factors like FXR, the compound may disrupt the formation or function of the viral replication complex, thereby inhibiting viral replication. Further research is needed to fully elucidate the specific interactions between this compound, host factors, and VEEV non-structural proteins.

Cellular Pathway Perturbations (e.g., Cell Cycle Arrest, Autophagy Pathways)

The engagement of this compound with its molecular targets triggers significant perturbations in fundamental cellular pathways, including those governing cell proliferation and survival.

Cell Cycle Arrest: In various cancer cell lines, this compound has been shown to inhibit cell proliferation by inducing cell cycle arrest. For instance, in colorectal cancer cells, the compound can block the cell cycle at the G2 transition. This effect is often accompanied by the induction of apoptosis, or programmed cell death.

Autophagy Pathways: this compound has also been demonstrated to stimulate autophagy in certain cellular contexts. In MCF-7 breast cancer cells, for example, treatment with this compound leads to an increase in autophagic activity. Autophagy is a cellular process of self-digestion that can have dual roles in cancer, either promoting survival or contributing to cell death. The interplay between autophagy and apoptosis induction by this compound is an area of ongoing investigation.

The ability of this compound to modulate these critical cellular pathways underscores its potential as a therapeutic agent in diseases characterized by dysregulated cell growth and survival, such as cancer.

Interactive Data Table: Cellular Pathway Perturbations

| Cellular Pathway | Effect of this compound | Cellular Context |

| Cell Cycle | Induces arrest, particularly at the G2 phase | Cancer cells (e.g., colorectal cancer) |

| Apoptosis | Induces programmed cell death | Cancer cells |

| Autophagy | Stimulates | Breast cancer cells (MCF-7) |

Computational and in Silico Studies

Molecular Docking Simulations

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is commonly used to predict the binding mode and affinity of a small molecule ligand to a protein or nucleic acid target.

Predictive Modeling for Biomolecular Binding (e.g., DNA/RNA)

Predictive modeling for the binding of small molecules to DNA or RNA is a key area of computational chemistry, particularly for the development of anticancer and antiviral agents. However, no specific studies detailing the predictive modeling of 2-amino-5-chloro-N-phenylbenzamide binding to DNA or RNA have been found in the public domain.

Molecular Dynamics Simulations for Complex Stability and Conformational Analysis

Molecular dynamics (MD) simulations are used to understand the physical movements of atoms and molecules over time. In drug discovery, MD simulations can assess the stability of a ligand-protein complex and analyze the conformational changes that may occur upon binding. For this compound, there are no specific molecular dynamics simulation studies reported in the scientific literature to analyze its complex stability or conformational behavior with any biological target.

Pharmacophore Modeling and Lead Optimization Strategies

Pharmacophore modeling identifies the essential three-dimensional arrangement of functional groups in a molecule that are responsible for its biological activity. This information is then used to guide the design and optimization of more potent and selective lead compounds. While general lead optimization strategies for benzamide (B126) derivatives exist, specific pharmacophore models developed from or for this compound are not available in published research.

In Silico Prediction of Absorption, Distribution, Metabolism, and Excretion (ADME)

In silico ADME prediction models are computational tools that estimate the pharmacokinetic properties of a compound. These predictions are crucial in the early stages of drug development to identify candidates with favorable drug-like properties. There are no specific published studies that provide a detailed in silico ADME profile for this compound.

Computational Approaches for Structure-Function Elucidation and Validation

Computational methods are integral to elucidating and validating the relationship between a molecule's structure and its biological function. This can involve a combination of the techniques mentioned above, along with others like quantitative structure-activity relationship (QSAR) modeling. For this compound, a comprehensive computational study to elucidate and validate its structure-function relationship is not present in the available scientific literature.

Future Directions and Research Perspectives

Exploration of Novel Derivatizations for Enhanced Potency, Selectivity, and Bioavailability

The core structure of 2-amino-5-chloro-N-phenylbenzamide is ripe for systematic derivatization to enhance its therapeutic index. Future research will likely focus on strategic modifications to modulate its potency against specific biological targets, improve selectivity to reduce off-target effects, and optimize pharmacokinetic properties such as bioavailability.

One promising approach involves the synthesis of analogs with diverse substituents on the N-phenyl ring. The nature and position of these substituents can dramatically influence biological activity. For instance, research on imidazole-based N-phenylbenzamide derivatives has shown that the placement of electron-donating or electron-withdrawing groups can modulate anticancer activity, though no simple trend has been established. nih.gov A study on N-phenylbenzamide derivatives as antiviral agents found that a 4-bromophenyl substituent coupled with a 3-amino and 4-methoxy group on the benzamide (B126) portion resulted in a lead compound with low micromolar activity against Enterovirus 71 and high selectivity. mdpi.com

Another avenue for derivatization is the modification of the amide linkage itself. The synthesis of N-(2-amino-5-chlorobenzoyl)benzamidoxime derivatives, for example, has yielded compounds that inhibit the growth of human leukemia cells. nih.gov These analogs demonstrated dose-dependent effects, causing a transient delay in the cell cycle at lower concentrations and inducing cell death at higher concentrations. nih.gov This suggests that altering the fundamental chemistry of the amide group can unlock new mechanisms of action and therapeutic potential.

Furthermore, derivatization can be guided by specific therapeutic targets. N-phenylbenzamide derivatives have been developed as DNA minor groove binders to target kinetoplastid parasites, the causative agents of diseases like African trypanosomiasis. nih.govacs.org By creating analogs that incorporate structural features known to interact with DNA, researchers can steer the compound's activity towards a desired molecular target, leading to enhanced potency and a more defined mechanism of action. nih.govacs.org

A summary of derivatization strategies and their outcomes is presented in the table below.

| Derivative Class | Modification Strategy | Observed Outcome | Potential Enhancement | Reference |

| Imidazole-based N-phenylbenzamides | Addition of imidazole (B134444) ring and various substituents on the N-phenyl ring. | Good to moderate cytotoxic activity against lung, cervical, and breast cancer cell lines. | Potency, Selectivity | nih.gov |

| N-(2-amino-5-chlorobenzoyl)benzamidoximes | Conversion of the amide group to a benzamidoxime (B57231). | Dose-dependent inhibition of leukemia cell viability; cell cycle delay and apoptosis. | Potency, Bioavailability | nih.gov |

| Antiviral N-phenylbenzamides | Substitution on both the benzoyl and N-phenyl rings (e.g., 3-amino, 4-methoxy, 4-bromo). | Activity against Enterovirus 71 with a high selectivity index. | Potency, Broad-spectrum activity | mdpi.com |

| Anti-parasitic N-phenylbenzamides | Incorporation of bis(2-aminoimidazolines) to create DNA minor groove binders. | Activity against Trypanosoma brucei by disrupting kinetoplast DNA. | Potency, Selectivity | nih.govacs.org |

Investigation of Combination Therapies with Existing Agents

A significant frontier in drug development is the use of combination therapies to achieve synergistic effects, enhance efficacy, and overcome drug resistance. nih.gov Derivatives of this compound, particularly those showing anticancer properties, are strong candidates for investigation in combination with established chemotherapeutic agents.

The rationale for this approach is often rooted in attacking a disease through multiple, complementary mechanisms. nih.gov For example, derivatives of N-(2-amino-5-chlorobenzoyl)benzamidoxime have been shown to induce cell-cycle delay and apoptosis. nih.gov This mechanism could be highly synergistic with conventional cytotoxic drugs that damage DNA (like cisplatin) or inhibit cell division (like docetaxel). A derivative that arrests cells in a particular phase of the cell cycle could make them more susceptible to the effects of a second agent. Studies on various natural products have demonstrated that this strategy can significantly increase tumor growth inhibition. frontiersin.org

Future research should involve screening programs that test these benzamide derivatives alongside a panel of existing drugs. Modern techniques, such as those using dose-response matrices, can effectively map synergistic, additive, or antagonistic interactions. researchgate.net For instance, a study successfully used this method to show a synergistic antitumor effect between the CDK4/6 inhibitor abemaciclib (B560072) and the antidepressant desipramine (B1205290) in a colon tumor model. researchgate.net A similar approach could identify powerful combinations involving novel benzamide compounds.

Furthermore, combination therapies can potentially lower the required dose of one or both agents, thereby mitigating dose-dependent toxicities and reducing side effects. frontiersin.org The development of a synergistic combination involving a this compound derivative could therefore lead to safer and more effective treatment regimens. chemistryviews.org

Advanced Computational Modeling for De Novo Drug Design and Optimization

Computer-aided drug design (CADD) has become an indispensable tool for accelerating the discovery and optimization of new medicines. For the this compound scaffold, advanced computational modeling offers a powerful strategy for the de novo design of next-generation compounds with superior properties.

Techniques like Quantitative Structure-Activity Relationship (QSAR) modeling can be employed to build mathematical models that correlate structural features of benzamide derivatives with their biological activity. A 4D-QSAR workflow has been successfully used to model the inhibitory activity and toxicity of benzamide derivatives, leading to the design of novel compounds with better-predicted activity profiles. nih.gov

Molecular docking and molecular dynamics (MD) simulations are central to this effort. These methods can predict how a designed molecule will bind to a specific protein target at an atomic level. nih.gov For example, docking studies on imidazole-based N-phenylbenzamide derivatives identified key hydrogen bond and hydrophobic interactions within the target kinase, explaining their inhibitory activity. nih.gov MD simulations provide further insight by revealing the stability and dynamic behavior of the ligand-protein complex over time. nih.gov

These computational tools can be integrated into a multi-objective optimization workflow. nih.gov This allows researchers to simultaneously optimize for multiple parameters, such as high potency against the intended target, low affinity for off-targets (selectivity), and favorable ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties. researchgate.net This in silico screening and optimization process can prioritize a smaller number of high-potential candidates for chemical synthesis and biological testing, saving significant time and resources. researchgate.net

| Computational Technique | Application in Drug Design | Example from Benzamide Research | Reference |

| 4D-QSAR | Develops models to predict biological activity based on 3D structure and conformational flexibility. | Used to model Rho Kinase inhibitory activity and toxicity of benzamide derivatives to guide new designs. | nih.gov |

| Molecular Docking | Predicts the preferred orientation and binding affinity of a ligand to a molecular target. | Used to identify binding modes of imidazole-based N-phenylbenzamides with ABL1 kinase. | nih.gov |

| Molecular Dynamics (MD) | Simulates the physical movements of atoms and molecules to assess the stability of a ligand-receptor complex. | Employed to understand the thermodynamic and kinetic behavior of N-phenylbenzamide derivatives at the receptor level. | nih.gov |

| ADMET Prediction | In silico prediction of a compound's pharmacokinetic and toxicity profile. | Used to evaluate N-(phenylcarbamoyl)benzamide, indicating favorable distribution, metabolism, and excretion. | researchgate.net |

Potential for Development as Multitargeted Ligands

The concept of "one molecule, multiple targets" is gaining traction as a strategy to tackle complex multifactorial diseases like cancer and neurodegenerative disorders. The benzamide scaffold is an excellent starting point for the development of multitargeted ligands due to its synthetic tractability, which allows for the incorporation of different pharmacophores into a single molecule. mdpi.com

Research has already demonstrated the feasibility of this approach. For example, novel benzamide derivatives have been designed and synthesized as dual inhibitors of acetylcholinesterase (AChE) and β-secretase (BACE1), two key enzymes implicated in Alzheimer's disease. mdpi.com One such compound showed potent, sub-micromolar inhibitory activity against AChE. mdpi.com

In the context of cancer, where multiple signaling pathways are often dysregulated, multitargeted inhibitors can offer improved therapeutic efficacy. Benzimidazole derivatives, which share structural similarities with the benzamide core, have been identified as inhibitors of multiple receptor tyrosine kinases, including EGFR, VEGFR-2, and PDGFR. nih.gov This approach could be translated to the this compound scaffold, designing derivatives that simultaneously block several key pathways driving tumor growth and angiogenesis.

Another strategy involves combining distinct mechanisms of action. For instance, a molecule could be designed to inhibit a specific enzyme while also possessing the ability to bind to DNA, as seen in certain anti-parasitic N-phenylbenzamide derivatives that act as DNA minor groove binders. acs.org This dual-action approach could create a more robust therapeutic effect and potentially circumvent resistance mechanisms that arise from the mutation of a single target.

Translational Research Implications and Preclinical Development Considerations

Translating a promising chemical scaffold from the laboratory to a clinical candidate requires a rigorous preclinical development program. For derivatives of this compound, future research must bridge the gap between initial discovery and clinical application.

The translational pathway begins with robust in vitro and ex vivo validation. After initial screening and in silico modeling, lead compounds must be tested in relevant cell-based assays to confirm their on-target activity and assess their effects on cellular processes like proliferation and apoptosis. nih.gov

Successful candidates must then advance to in vivo animal models to evaluate their efficacy and safety. For example, N-phenylbenzamide derivatives developed for African trypanosomiasis were tested in mouse models of the disease to confirm their curative potential. acs.org Similarly, potential anticancer derivatives would need to be evaluated in xenograft models to demonstrate tumor growth inhibition. researchgate.net

A critical component of preclinical development is the comprehensive evaluation of the compound's ADMET profile. This includes studies on metabolic stability, plasma protein binding, and potential drug-drug interactions. Computational predictions of ADMET properties, as performed for some benzamide derivatives, provide an early guide but must be confirmed through experimental assays. researchgate.net

Ultimately, the goal of this translational research is to select a single development candidate with an optimal balance of potency, selectivity, bioavailability, and safety to justify the initiation of formal regulatory toxicology studies and, eventually, human clinical trials.

Q & A

Q. What are the optimal synthetic routes for 2-amino-5-chloro-N-phenylbenzamide, and how do reaction conditions influence yield?

Methodological Answer: Synthesis of this compound derivatives typically involves coupling reactions using benzoyl chloride intermediates. Key factors include:

- Reagent selection : Thionyl chloride (SOCl₂) or oxalyl chloride for chlorination of carboxylic acids to acyl chlorides .

- Solvent systems : Dichloromethane (DCM) or benzene for reflux reactions, balancing reactivity and solvent polarity .

- Temperature control : Reactions at 0–20°C minimize side products, while higher temperatures (50°C) accelerate kinetics but may reduce selectivity .

- Workup protocols : Neutralization with aqueous NaOH and purification via column chromatography or recrystallization .

Table 1: Comparative Synthesis Conditions

| Reagent System | Solvent | Temperature (°C) | Time (h) | Key Observations |

|---|---|---|---|---|

| SOCl₂ + N-methylacetamide | Benzene | Reflux | 4 | High purity, moderate yield |

| Oxalyl chloride + DMF | DCM | 50 | 1–12 | Faster, variable selectivity |

| SOCl₂ + DMF | DCM | 0–20 | 1–3 | High selectivity, low side products |

Q. Which spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:

- NMR : ¹H/¹³C NMR confirms substituent positions (e.g., aromatic protons at δ 6.8–7.5 ppm, amide NH at δ 8.2–8.5 ppm) .

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., C₁₃H₁₀ClN₂O: calc. 260.0463, obs. 260.0465) .

- IR Spectroscopy : Amide C=O stretch (~1650 cm⁻¹) and NH bending (~1550 cm⁻¹) confirm functional groups .

Q. How can density functional theory (DFT) predict the electronic properties of this compound?

Methodological Answer:

- Functional selection : Hybrid functionals (e.g., B3LYP) with exact exchange terms improve accuracy for thermochemical properties .

- Basis sets : 6-31G(d,p) for geometry optimization; aug-cc-pVTZ for electron correlation .

- Applications : Predict HOMO-LUMO gaps, charge distribution, and binding affinities for drug-target interactions .

Advanced Research Questions

Q. How can researchers resolve contradictions in pharmacological data, such as off-target effects observed with benzamide derivatives?

Methodological Answer: The PPARγ antagonist GW9662 (structurally analogous to this compound) unexpectedly activated PPARδ in macrophages, highlighting the need for:

- Multi-target assays : Use PPARδ/γ-specific reporter gene assays to confirm selectivity .

- Gene expression profiling : RNA-seq or qPCR to identify downstream lipid metabolism genes (e.g., PLIN2, FASN) .

- Structural validation : Co-crystallography or molecular docking to assess binding modes .

Table 2: Key Findings from PPAR Studies

| Compound | Intended Target | Observed Off-Target | Biological Effect | Reference |

|---|---|---|---|---|

| GW9662 | PPARγ | PPARδ activation | Triglyceride accumulation |

Q. What strategies optimize structure-activity relationships (SAR) for this compound in drug discovery?

Methodological Answer:

- Substituent variation : Introduce electron-withdrawing groups (e.g., -NO₂, -CF₃) at position 5 to enhance receptor binding .

- Bioisosteric replacement : Replace chloro with fluoro to improve metabolic stability .

- Pharmacophore modeling : Align with dopamine D2/5-HT3 receptor pockets using Schrödinger Suite or MOE .

Q. How do solvent and catalyst systems influence regioselectivity in benzamide functionalization?

Methodological Answer:

- Palladium catalysis : Suzuki-Miyaura coupling for aryl-aryl bonds; use Pd(PPh₃)₄ in THF/H₂O .

- Acid-mediated reactions : Trifluoroacetic acid (TFA) for deprotection of amine groups in DCM .

- Solvent polarity : Polar aprotic solvents (DMF) favor SNAr reactions at electron-deficient positions .

Data Contradiction Analysis

Q. Why do computational predictions sometimes conflict with experimental binding affinities for benzamide derivatives?

Methodological Answer:

- Limitations of DFT : Overestimation of van der Waals interactions; combine with MP2 or CCSD(T) for accuracy .

- Solvent effects : Include implicit solvent models (e.g., PCM) to account for solvation energy .

- Dynamic fluctuations : MD simulations (>100 ns) to assess protein-ligand conformational changes .

Key Recommendations for Researchers

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.